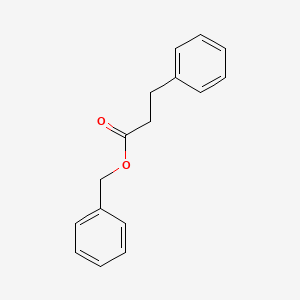
Benzyl 3-phenylpropanoate
Cat. No. B8599594
M. Wt: 240.30 g/mol
InChI Key: IGUMLGLEYCGKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06284768B1
Procedure details


A suspension of zinc (0.874 g) in THF with dibromoethane (0.02 mL) was sonicated at 40° C. for 40 minutes under argon. N-Boc-iodo-L-alanine benzyl ester (4.20 g, 10.4 mmol) and dimethylacetamide (5 mL) were added, and the mixture was heated at 55° C. for 1 hour. tbutyl 1-(4-iodophenyl)cyclopropane-1-carboxylate (3.26 g, 9.48 mmol) in dimethylacetamide (10 mL) was added followed by tris(dibenzylideneacetone)dipalladium(0) (0.33 g) and tri-o-tolylphosphine (0.398 g). Heating was continued under argon for 16 hours. The mixture was diluted with ethyl acetate, washed with water, dried, filtered and evaporated. Chromatography of the residue over silica gel (methylene chloride/hexane 1/3 to methylene chloride/ethyl acetate 95/5) gave 2-(S)-tbutoxycarbonylamino-3-[4′-1″-tbutoxycarbonyl)cyclopropyl]benzenepropanoic acid benzyl ester (3.15 g, 6.36 mmol, 67%).
Name
N-Boc-iodo-L-alanine benzyl ester
Quantity
4.2 g
Type
reactant
Reaction Step One


Name
1-(4-iodophenyl)cyclopropane-1-carboxylate
Quantity
3.26 g
Type
reactant
Reaction Step Two








Yield
67%
Identifiers


|
REACTION_CXSMILES
|
BrC(Br)C.[CH2:5]([O:12][C:13](=[O:25])[C@H:14]([CH3:24])N(I)C(OC(C)(C)C)=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.I[C:27]1[CH:32]=[CH:31][C:30](C2(C([O-])=O)CC2)=[CH:29][CH:28]=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C1COCC1.CC(N(C)C)=O.C(OCC)(=O)C.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:5]([O:12][C:13](=[O:25])[CH2:14][CH2:24][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:8.9.10.11.12|
|
Inputs


Step One
|
Name
|
N-Boc-iodo-L-alanine benzyl ester
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC([C@@H](N(C(=O)OC(C)(C)C)I)C)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Step Two
|
Name
|
1-(4-iodophenyl)cyclopropane-1-carboxylate
|
|
Quantity
|
3.26 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)C1(CC1)C(=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.398 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.874 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Six
|
Name
|
|
|
Quantity
|
0.33 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was sonicated at 40° C. for 40 minutes under argon
|
|
Duration
|
40 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CCC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.36 mmol | |
| AMOUNT: MASS | 3.15 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
